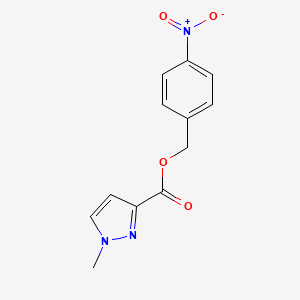
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
準備方法
The synthesis of 4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . Another approach involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
化学反応の分析
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, aryl iodides, and palladium catalysts . For instance, the compound can undergo oxidation to form nitro derivatives or reduction to form amino derivatives. Substitution reactions often involve the replacement of the nitro group with other functional groups, leading to the formation of various substituted pyrazoles . Major products formed from these reactions include 4-substituted pyrazoles and their derivatives .
科学的研究の応用
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties .
作用機序
The mechanism of action of 4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to inhibit specific enzymes and proteins involved in cellular processes . For example, it may inhibit the activity of enzymes responsible for cell proliferation, leading to its anticancer effects. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
類似化合物との比較
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 4-nitropyrazole-3-carboxylic acid methyl ester . These compounds share similar structural features but differ in their functional groups and biological activities. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol is known for its anti-inflammatory properties, while 4-nitropyrazole-3-carboxylic acid methyl ester has been studied for its potential as an anticancer agent . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C12H11N3O4 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11N3O4/c1-14-7-6-11(13-14)12(16)19-8-9-2-4-10(5-3-9)15(17)18/h2-7H,8H2,1H3 |
InChIキー |
XNDSPZOJCWCLKR-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
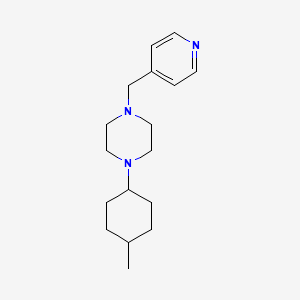
![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)
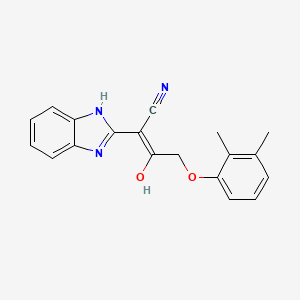
![(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine](/img/structure/B10877447.png)
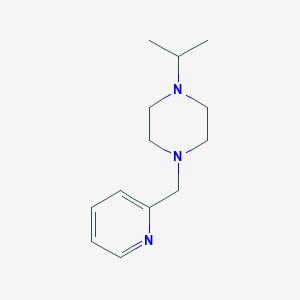
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877474.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
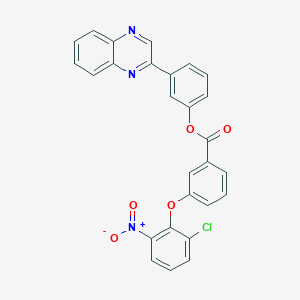
![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
